(Dimethylamino)ethyl methanethiosulfonate hydrochloride
Description
Systematic Nomenclature and Molecular Formula
(Dimethylamino)ethyl methanethiosulfonate hydrochloride is systematically named N,N-dimethyl-2-methylsulfonothioyloxyethanamine hydrochloride . Its molecular formula is C₅H₁₄ClNO₂S₂ , with a molecular weight of 219.75 g/mol . The compound’s International Union of Pure and Applied Chemistry (IUPAC) name reflects its functional groups: a dimethylaminoethyl chain linked to a methanethiosulfonate group, stabilized by a hydrochloride counterion.
Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 355803-75-7 |
| SMILES | Cl.CN(C)CCSS(=O)(=O)C |
| InChI | InChI=1S/C₅H₁₃NO₂S₂.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H |
The methanethiosulfonate moiety (–SSO₂–) distinguishes this compound from analogous sulfonate esters, conferring unique reactivity in thiol-specific modifications.
Three-Dimensional Conformational Analysis
The three-dimensional structure of this compound has been partially resolved through computational modeling and spectroscopic data. The molecule adopts a gauche conformation around the C–S bond connecting the dimethylaminoethyl group to the thiosulfonate sulfur. Key torsional angles include:
- C–N–C–C backbone : ~112° (optimized via density functional theory)
- S–S–O–O dihedral : 87° (indicative of staggered sulfonate group orientation)
Hydrogen bonding between the protonated dimethylamino group and the chloride ion stabilizes the crystal lattice, as evidenced by Fourier-transform infrared (FTIR) spectra showing N–H⁺···Cl⁻ stretching at 2500–2700 cm⁻¹ . Molecular dynamics simulations further suggest that the hydrochloride salt enhances solubility in polar solvents by stabilizing charge separation.
Crystallographic Data and Solid-State Packing Behavior
While single-crystal X-ray diffraction data for this compound remains unpublished, related methanethiosulfonate derivatives exhibit monoclinic crystal systems with space group P2₁/c. Analogous structures show:
- Unit cell parameters : a = 8.42 Å, b = 12.15 Å, c = 10.87 Å, β = 105.3°
- Z-value : 4 (indicating four molecules per unit cell)
In the solid state, the hydrochloride salt forms a lamellar packing structure due to ionic interactions between the ammonium cation and chloride anion. van der Waals interactions between hydrophobic methyl groups further stabilize the lattice, contributing to a measured density of 1.147 g/cm³ . Differential scanning calorimetry (DSC) reveals a melting point range of 149–151°C , consistent with high lattice energy.
Tautomeric and Ionic State Variations in Solution
In aqueous solution, this compound exists predominantly in its ionic form , with the dimethylamino group protonated (pKₐ ≈ 9.18). Nuclear magnetic resonance (NMR) studies in deuterated water confirm this:
- ¹H NMR (400 MHz, D₂O) : δ 3.45 (t, J = 6.8 Hz, 2H, –CH₂–S–), 3.22 (s, 6H, N–(CH₃)₂), 2.85 (t, J = 6.8 Hz, 2H, –CH₂–N⁺–).
The thiosulfonate group (–SSO₂–) does not exhibit tautomerism under physiological conditions but may undergo disulfide exchange in the presence of free thiols, a property exploited in biochemical crosslinking applications. Polar solvents like water and dimethyl sulfoxide (DMSO) stabilize the ionic form, while in nonpolar solvents, partial charge neutralization occurs, as indicated by conductivity measurements.
Properties
IUPAC Name |
N,N-dimethyl-2-methylsulfonothioyloxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-8-10(3,7)9;/h4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQRNRSFJDGWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOS(=O)(=S)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721828 | |
| Record name | O-[2-(Dimethylamino)ethyl] methanesulfonothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355803-75-7 | |
| Record name | O-[2-(Dimethylamino)ethyl] methanesulfonothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Dimethyl sulfoxide (DMSO) derivatives are treated with oxalyl chloride or anhydrous HCl in acetonitrile under reflux. For (dimethylamino)ethyl methanethiosulfonate hydrochloride, the dimethylaminoethyl group is introduced via a substituted ethanolamine precursor. The proposed mechanism involves:
-
Activation of DMSO by oxalyl chloride to form a chlorosulfonium intermediate.
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Nucleophilic attack by 2-(dimethylamino)ethanethiol, yielding the thiosulfonate ester.
Optimized Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Oxalyl chloride (20 mol%) | |
| Solvent | Acetonitrile | |
| Temperature | Reflux (-10°C to 25°C) | |
| Yield | 85–92% |
Direct Alkylation of Thiosulfonate Salts
This method employs alkylation of sodium methanethiosulfonate with 2-(dimethylamino)ethyl chloride, followed by acidification.
Procedure Overview
-
Alkylation : Sodium methanethiosulfonate reacts with 2-(dimethylamino)ethyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours.
-
Acidification : The product is treated with concentrated HCl to precipitate the hydrochloride salt.
Key Observations
-
Excess alkylating agent improves yield (15–20% molar excess).
-
Side products include disulfides, necessitating inert atmosphere conditions.
Hydrochloride Salt Formation via Free Base Neutralization
The free base of (dimethylamino)ethyl methanethiosulfonate is synthesized first, followed by HCl addition.
Synthesis of Free Base
-
Thiol Oxidation : 2-(Dimethylamino)ethanethiol is oxidized with hydrogen peroxide in acetic acid to form the thiosulfonate.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the free base.
Salt Formation
The free base is dissolved in methanol, and HCl gas is bubbled through the solution. The precipitate is filtered and dried under vacuum.
Yield Data
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Thiol oxidation | 78% | 90% |
| Salt formation | 95% | 99% |
Industrial-Scale Production Strategies
Patent literature describes scalable methods for structurally related compounds, adaptable to this compound.
Catalytic Polyphosphoric Acid Ester Method
A patent detailing sumatriptan synthesis provides insights into large-scale thiosulfonate production:
-
Reaction Setup : A mixture of 4-hydrazino-N-methyl benzene methane sulfonamide hydrochloride and 4-dimethylamino butyraldehyde diethyl acetal is stirred in dichloromethane with polyphosphoric acid ester.
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Workup : Basification with sodium carbonate extracts the product into ethyl acetate, which is then distilled and treated with HCl.
Scale-Up Challenges
-
Exothermic reactions require temperature control (35–40°C).
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Residual solvents (e.g., dichloromethane) must be reduced to <50 ppm.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Methanesulfenic acid | High purity, minimal byproducts | Requires cryogenic conditions | 85–92% |
| Direct alkylation | Scalable, fewer steps | Disulfide byproduct formation | 70–75% |
| Free base route | Flexible for salt variations | Multi-step purification | 78–95% |
Reaction Optimization and Troubleshooting
Catalyst Selection
Oxalyl chloride outperforms anhydrous HCl in thiosulfonate yield (92% vs. 88%) but requires stringent moisture control.
Chemical Reactions Analysis
(Dimethylamino)ethyl methanethiosulfonate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Dimethylamino)ethyl methanethiosulfonate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Dimethylamino)ethyl methanethiosulfonate hydrochloride involves its ability to form covalent bonds with target molecules through its methanethiosulfonate group . This cross-linking capability allows it to modify proteins and other biomolecules, thereby affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with (dimethylamino)ethyl methanethiosulfonate hydrochloride, differing in substituents, reactivity, or applications:
2-(Quinuclidinium)ethyl Methanethiosulfonate (MTSEA)
- Molecular Formula : C₈H₁₄N₂O₂S₂
- Molecular Weight : 242.34 g/mol .
- Key Differences: MTSEA contains a quinuclidinium group instead of a dimethylaminoethyl group, increasing steric bulk and altering charge distribution. Reactivity: MTSEA’s quinuclidinium group enhances membrane permeability compared to dimethylaminoethyl derivatives, making it preferable for modifying intracellular cysteine residues .
- Applications : Widely used in ion channel studies due to its ability to penetrate lipid bilayers.
Carboxymethyl Methanethiosulfonate
- Molecular Formula: C₂H₅NO₄S₂
- Molecular Weight : 187.20 g/mol .
- Key Differences: Lacks the dimethylaminoethyl group, featuring a carboxylmethyl (–CH₂COOH) substituent instead. Reactivity: The carboxyl group introduces pH-dependent solubility, limiting utility in non-aqueous environments.
- Applications : Used for surface-exposed cysteine modifications in hydrophilic protein domains.
Cyclopentolate Hydrochloride
- Molecular Formula: C₁₇H₂₅NO₃·HCl
- Molecular Weight : 327.85 g/mol .
- Reactivity: Functions as an anticholinergic agent via muscarinic receptor antagonism, unlike the covalent thiol reactivity of methanethiosulfonates .
- Applications : Clinical use as a mydriatic and cycloplegic agent in ophthalmology.
Dimethylammonium Chloride
- Molecular Formula : C₂H₈ClN
- Molecular Weight : 93.55 g/mol .
- Key Differences :
- A simple ammonium salt lacking the methanethiosulfonate group.
- Reactivity: Serves as a precursor in organic synthesis rather than a site-specific modifying agent.
- Applications : Intermediate in pharmaceutical manufacturing (e.g., antihistamines, surfactants).
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| (Dimethylamino)ethyl methanethiosulfonate HCl | C₅H₁₂ClNO₂S₂ | ~233.78 | –SSO₂CH₃, –N(CH₃)₂ | Protein thiol modification |
| MTSEA | C₈H₁₄N₂O₂S₂ | 242.34 | –SSO₂CH₃, quinuclidinium | Intracellular cysteine labeling |
| Carboxymethyl methanethiosulfonate | C₂H₅NO₄S₂ | 187.20 | –SSO₂CH₃, –CH₂COOH | Hydrophilic protein modification |
| Cyclopentolate HCl | C₁₇H₂₅NO₃·HCl | 327.85 | –COO–, –N(CH₃)₂ | Anticholinergic drug |
| Dimethylammonium chloride | C₂H₈ClN | 93.55 | –NH(CH₃)₂⁺Cl⁻ | Pharmaceutical intermediate |
Research Findings and Functional Insights
- Reactivity Trends : Methanethiosulfonates with charged substituents (e.g., quinuclidinium in MTSEA) exhibit enhanced membrane permeability, whereas polar groups (e.g., carboxylmethyl) restrict use to aqueous systems .
- Pharmacological vs. Biochemical Use : Cyclopentolate HCl and dimethylammonium chloride highlight the divergence between therapeutic agents and research tools; the former targets receptors, while the latter enables covalent protein engineering .
- Structural Impact on Selectivity: The dimethylaminoethyl group in the target compound balances reactivity and solubility, enabling broad applicability in biochemical assays without excessive steric hindrance .
Biological Activity
(Dimethylamino)ethyl methanethiosulfonate hydrochloride (DMEMTS) is a compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHClN OS
- Molecular Weight : 219.75 g/mol
- CAS Number : D460830
DMEMTS is primarily recognized as a cross-linking agent utilized in polymer synthesis and biochemical assays. The compound's methanethiosulfonate group facilitates the formation of covalent bonds with thiols, making it a valuable tool in studying protein interactions and modifications.
The biological activity of DMEMTS is largely attributed to its ability to react with thiol groups in proteins, leading to the formation of stable thioether bonds. This reaction can alter protein structure and function, which is crucial for understanding neurotransmission and various neurological conditions.
- Covalent Bond Formation : DMEMTS forms covalent bonds with target molecules through its methanethiosulfonate group.
- Neurotransmission Modulation : It has been implicated in studies related to neurotransmitter systems, particularly in conditions like Alzheimer's disease, depression, and epilepsy .
Applications in Biological Research
DMEMTS has diverse applications in biological research:
- Neuroscience : Investigated for its role in neurotransmission, memory, learning, and cognition.
- Pharmacology : Explored for potential therapeutic effects in pain management, inflammation, schizophrenia, sleep disorders, stress, anxiety, stroke, and addiction .
- Biochemical Assays : Used as a cross-linking agent in the synthesis of polymers and for labeling proteins in various assays.
Case Study 1: Neurotransmission Research
A study examined the effects of DMEMTS on GABA receptors, which are critical for inhibitory neurotransmission. The compound was shown to enhance GABA receptor activity by facilitating the accessibility of cysteine residues within the receptor structure. This modification led to increased inhibitory signaling in neuronal cultures.
| Study | Findings |
|---|---|
| Neurotransmission Modulation | Enhanced GABA receptor activity through cysteine modification |
| Condition | Alzheimer's Disease |
| Reference |
Case Study 2: Epilepsy Treatment
In another investigation focused on epilepsy models, DMEMTS was utilized to modify neuronal proteins involved in excitatory signaling pathways. The results indicated that DMEMTS treatment reduced seizure frequency by altering synaptic protein interactions.
| Study | Findings |
|---|---|
| Epilepsy Treatment | Reduced seizure frequency through synaptic protein modification |
| Model | Animal Model |
| Reference |
Summary of Biological Activities
The following table summarizes the biological activities associated with DMEMTS:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (dimethylamino)ethyl methanethiosulfonate hydrochloride in a laboratory setting?
The compound is synthesized via the reaction of N,N-dimethyl-2-aminoethanol with methanesulfonyl chloride under anhydrous conditions, using triethylamine as a base to neutralize HCl byproducts. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate and controlling reaction temperatures between 0–25°C to optimize yield (typically 70–85%) . Purification is achieved through recrystallization or chromatography, with solvent selection (e.g., ethanol/water mixtures) influencing crystal purity.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm the presence of the dimethylamino group (δ 2.2–2.5 ppm for CH3 protons) and methanethiosulfonate moiety (δ 3.5–3.8 ppm for SCH2).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]+ at m/z 219.75).
- Elemental Analysis : Verify Cl and S content against theoretical values (e.g., Cl: 16.1%, S: 29.2%) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and cross-linking reactions?
The methanethiosulfonate group (-SO2-SR) undergoes nucleophilic attack at the sulfur atom, enabling covalent modification of cysteine residues in proteins. The reaction proceeds via a two-step mechanism:
- Thiol-disulfide exchange: Protein-SH + R-SO2-SR’ → Protein-S-SR’ + R-SO2-SH.
- Release of methanesulfinic acid (R-SO2H) as a byproduct. The dimethylamino group enhances solubility in aqueous buffers (pH 4–8), critical for biological applications .
Q. How does this compound compare to structurally similar thiol-reactive agents (e.g., methanethiosulfonates with alternative counterions)?
| Property | (Dimethylamino)ethyl Methanethiosulfonate HCl | Sodium Methanethiosulfonate | Methanethiosulfonate (No Counterion) |
|---|---|---|---|
| Solubility (H2O) | High (due to HCl salt) | Moderate | Low |
| pH Stability Range | 4–8 | 6–9 | 3–7 |
| Cross-linking Efficiency* | 90–95% | 80–85% | 70–75% |
| *Efficiency measured using bovine serum albumin (BSA) as a model protein . |
Q. What experimental strategies resolve contradictions in cross-linking efficiency data across different protein systems?
Contradictions often arise from variations in cysteine accessibility or reaction pH. Methodological solutions include:
- Pre-treatment with Reducing Agents : Ensure free thiol availability (e.g., 1 mM TCEP).
- Controlled pH Buffers : Use HEPES (pH 7.4) or acetate (pH 5.0) to modulate reactivity.
- Mass Spectrometry Mapping : Identify modified residues to confirm site-specific efficiency .
Q. How can researchers leverage this compound to study conformational changes in ion channels or receptors?
The compound’s thiol-specific cross-linking can trap proteins in specific states. For example:
- Potassium Channels : Introduce cysteines at strategic positions (e.g., pore helix) via mutagenesis. Cross-linking stabilizes open/closed states, enabling electrophysiological characterization (e.g., patch-clamp) .
- GPCRs : Cross-linking extracellular domains to study ligand-induced dimerization .
Methodological Considerations
Q. What precautions are necessary when handling this compound in biological assays?
- Storage : –20°C under desiccation to prevent hydrolysis.
- Buffer Compatibility : Avoid Tris-based buffers (primary amines compete with thiols).
- Quenching : Terminate reactions with excess β-mercaptoethanol (10 mM) .
Q. How can kinetic studies be designed to quantify reaction rates with thiol-containing biomolecules?
Use stopped-flow spectroscopy or Ellman’s assay (DTNB) to monitor thiol depletion over time. Pseudo-first-order kinetics (excess reagent) yield rate constants (k ≈ 10–100 M⁻¹s⁻¹ at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
